molecular formula C16H27N5 B3817802 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)

1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)

Cat. No. B3817802
M. Wt: 289.42 g/mol
InChI Key: QMHGFDZROOZYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate), also known as ETP-46464, is a compound that has been of interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells, as well as the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells, the reduction of inflammation and oxidative stress, and the protection of neurons from damage in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have low toxicity in animal models. However, one of the limitations of using 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate), including the investigation of its mechanism of action, the optimization of its use in therapeutic applications, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) in human clinical trials.

Scientific Research Applications

1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and inflammation. Studies have demonstrated that 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-[6-ethyl-2-(1-piperidinyl)-4-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate) has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

1-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5/c1-2-14-13-15(20-11-6-7-17-8-12-20)19-16(18-14)21-9-4-3-5-10-21/h13,17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHGFDZROOZYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethyl-2-piperidin-1-ylpyrimidin-4-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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